

# Spectrophotometric Assay for Butoconazole Concentration Measurement: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Butoconazole*

Cat. No.: *B15559553*

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These application notes provide detailed protocols for the quantitative determination of **butoconazole** nitrate concentration using two spectrophotometric methods: a direct UV spectrophotometric assay and a colorimetric ion-pair spectrophotometric assay. These methods are applicable for the analysis of **butoconazole** in bulk drug substance and pharmaceutical formulations.

## Method 1: Direct UV Spectrophotometric Assay

This method is based on the inherent ultraviolet absorbance of the **butoconazole** molecule, specifically the imidazole ring system. It is a rapid and straightforward method suitable for routine analysis.

## Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	~225 nm (in Methanol)	General knowledge for imidazole compounds[1]
Linearity Range	5 - 30 $\mu\text{g/mL}$	[1]
Solvent	Methanol	[1]

Note: The  $\lambda_{\text{max}}$  for **butoconazole** may vary slightly depending on the solvent and instrument. It is recommended to determine the  $\lambda_{\text{max}}$  experimentally.

Table 1: Example Calibration Data for Direct UV Spectrophotometry

Concentration (µg/mL)	Absorbance at 225 nm
0	0.000
5	0.215
10	0.432
15	0.648
20	0.861
25	1.075
30	1.289

## Experimental Protocol

### 1. Instrumentation:

- UV-Visible Spectrophotometer (double beam)
- Analytical balance
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)

### 2. Reagents and Solutions:

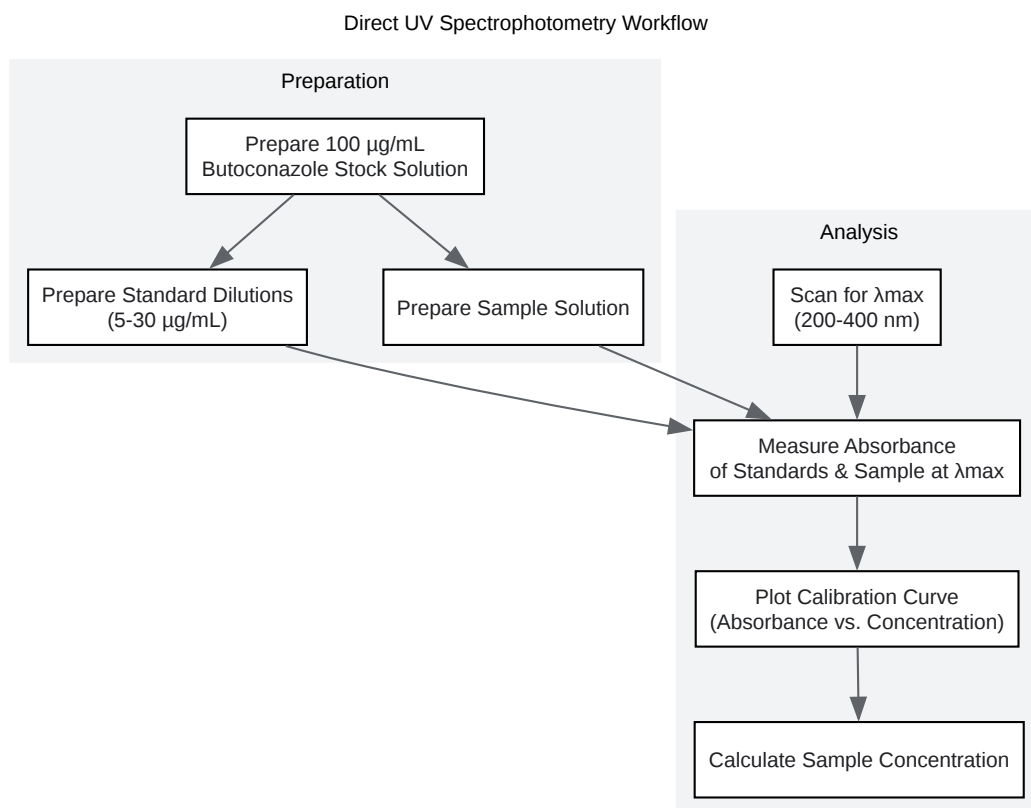
- Methanol (HPLC grade)
- **Butoconazole** Nitrate Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Butoconazole** Nitrate and dissolve it in a 100 mL volumetric flask with methanol. Mix thoroughly.[1]

### 3. Procedure:

- Determination of  $\lambda_{\text{max}}$ :
  - Prepare a 10  $\mu\text{g/mL}$  solution of **Butoconazole** Nitrate in methanol from the stock solution.
  - Scan the solution over a UV range of 200-400 nm to identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). The  $\lambda_{\text{max}}$  for imidazole-containing compounds is typically in the range of 210-230 nm.[\[1\]](#)
- Standard Curve Preparation:
  - Prepare a series of dilutions from the standard stock solution to obtain final concentrations in the linear range of 5-30  $\mu\text{g/mL}$  (e.g., 5, 10, 15, 20, 25, 30  $\mu\text{g/mL}$ ) in methanol.[\[1\]](#)
  - Measure the absorbance of each solution at the determined  $\lambda_{\text{max}}$  using methanol as a blank.
  - Plot a calibration curve of absorbance versus concentration.
- Sample Preparation (from a cream formulation):
  - Accurately weigh a quantity of the cream equivalent to 10 mg of **butoconazole** nitrate.
  - Transfer the weighed cream to a suitable container and dissolve it in a sufficient amount of methanol.
  - Sonicate for at least 15 minutes to ensure complete dissolution of the drug.
  - Transfer the solution to a 100 mL volumetric flask and make up the volume with methanol.
  - Filter the solution to remove any insoluble excipients.
  - Dilute an aliquot of the filtrate with methanol to obtain a concentration within the calibration range.
- Analysis:

- Measure the absorbance of the prepared sample solution at the determined  $\lambda_{\text{max}}$ .
- Determine the concentration of **Butoconazole** Nitrate in the sample from the calibration curve.

## Workflow Diagram



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Caption: Workflow for Direct UV Spectrophotometric Analysis.

## Method 2: Ion-Pair Spectrophotometric Assay

This colorimetric method involves the formation of a stable, colored ion-pair complex between the positively charged **butoconazole** molecule and the anionic dye, Rose Bengal, in an acidic medium. The absorbance of the resulting complex is measured in the visible region, offering high sensitivity.<sup>[1]</sup>

### Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	580 nm	[1][2][3]
Optimal pH	4.0	[1][2][3]
Linearity Range	14.2 - 45.1 $\mu\text{g/mL}$	[1][2][4]
Molar Ratio (Drug:Reagent)	1:2	[1]
Limit of Detection (LOD)	4.3 $\mu\text{g/mL}$	[1][4]
Limit of Quantification (LOQ)	13.27 $\mu\text{g/mL}$	[1][4]
Average Recovery	98.20 - 101.3 %	[1][2][4]

Table 2: Example Calibration Data for Ion-Pair Spectrophotometry

Concentration (µg/mL)	Absorbance at 580 nm
0	0.000
15	0.185
20	0.248
25	0.310
30	0.372
35	0.435
40	0.498
45	0.560

## Experimental Protocol

### 1. Instrumentation:

- UV-Visible Spectrophotometer (double beam)
- pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)

### 2. Reagents and Solutions:

- Methanol (HPLC grade)
- **Butoconazole** Nitrate Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Butoconazole** Nitrate and dissolve it in a 100 mL volumetric flask with methanol. Mix thoroughly.[\[1\]](#)

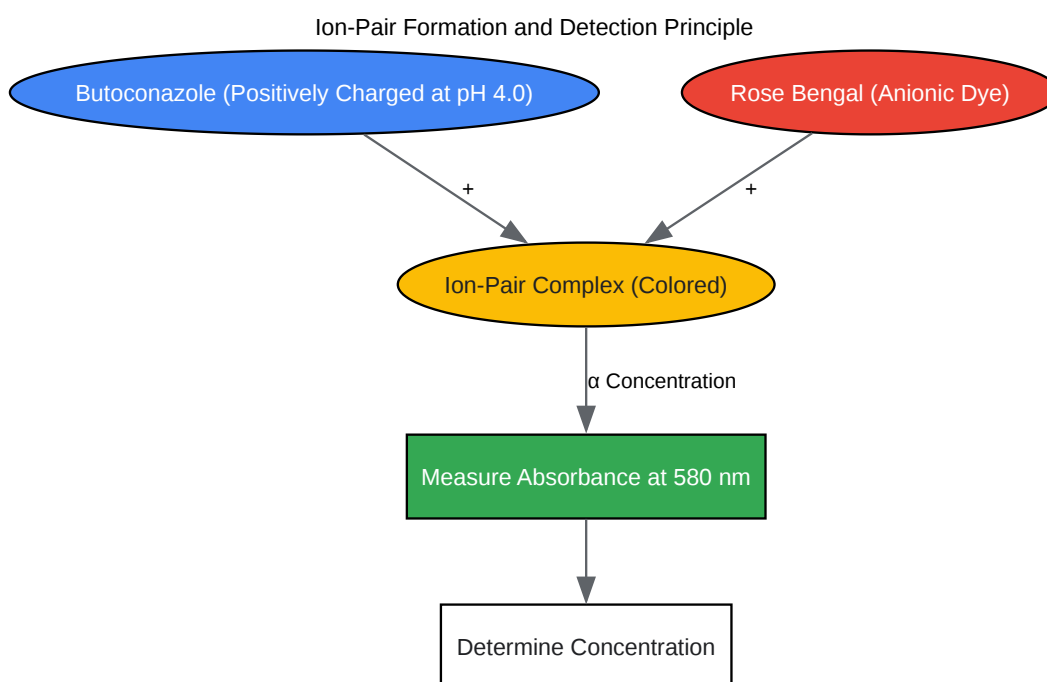
- Rose Bengal Reagent ( $1 \times 10^{-3}$  M): Prepare by dissolving the appropriate amount of Rose Bengal in distilled water.[1]
- Buffer Solution (pH 4.0): Prepare a suitable buffer (e.g., acetate buffer) and adjust the pH to 4.0.[1]

### 3. Procedure:

- Standard Curve Preparation:
  - Into a series of 10 mL volumetric flasks, pipette aliquots of the **Butoconazole** Nitrate standard stock solution to obtain final concentrations in the range of 14.2 - 45.1  $\mu\text{g/mL}$ . [1]
  - To each flask, add a constant volume of  $2 \times 10^{-4}$  M Rose Bengal reagent.[1]
  - Add the pH 4.0 buffer solution to each flask.
  - Dilute to the mark with distilled water and mix well.
  - Measure the absorbance of each solution at 580 nm against a reagent blank (containing all components except **Butoconazole** Nitrate).[2][3]
  - Plot a calibration curve of absorbance versus concentration.
- Sample Preparation (from a cream formulation):
  - Accurately weigh a quantity of the cream equivalent to 10 mg of **butoconazole** nitrate.
  - Transfer the weighed cream to a suitable container and dissolve it in a sufficient amount of methanol.
  - Sonicate for at least 15 minutes to ensure complete dissolution of the drug.
  - Transfer the solution to a 100 mL volumetric flask and make up the volume with methanol.
  - Filter the solution to remove any insoluble excipients.

- Dilute an aliquot of the filtrate with distilled water to obtain a concentration within the calibration range.
- Proceed as described in the "Standard Curve Preparation" section from step 2 onwards.
- Analysis:
  - Measure the absorbance of the prepared sample solution at 580 nm.[1]
  - Determine the concentration of **Butoconazole** Nitrate in the sample from the calibration curve.[1]

## Signaling Pathway and Logical Relationship Diagram



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Caption: Principle of Ion-Pair Spectrophotometric Assay.



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